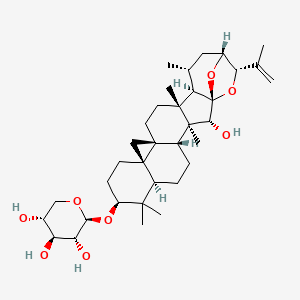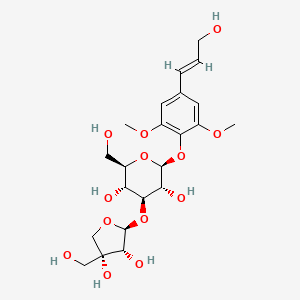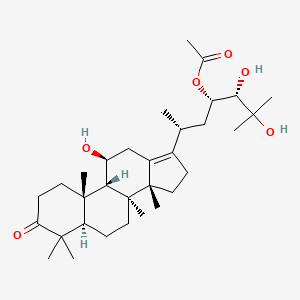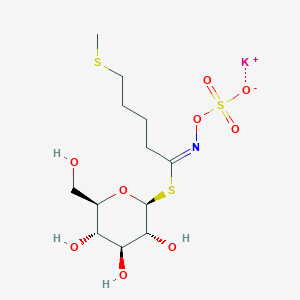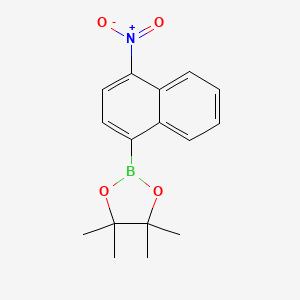
(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride
Vue d'ensemble
Description
(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride, also known as (R,S)-3-Fluoro-4-hydroxypyrrolidine hydrochloride, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound has been utilized in the synthesis of various derivatives, such as the Schiff base derivatives synthesized through microwave-assisted reactions. These derivatives are analyzed for their structural, thermal, and electronic properties, providing insights into their potential applications in materials science and biochemistry. The synthesis of Schiff base derivatives showcases the compound's utility in creating complex molecules with specific structural and functional attributes, which could be beneficial in drug design and development or as novel materials (Hijji et al., 2021).
Chemical Structure and Properties
The compound's derivatives, like 4-(4-Fluorophenyl)-6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile, demonstrate the complex chemical interactions and structural conformations possible with fluorinated pyrans. The analysis of these derivatives provides insights into the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the reactivity and potential applications of these compounds in chemical synthesis and material science (Vishnupriya et al., 2013).
Antimicrobial and Anticoccidial Activity
Research on derivatives of 2H-pyran compounds has shown significant antimicrobial and anticoccidial activities, indicating the potential of these compounds in pharmaceutical applications. The study of 5-amino-5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-ones and related compounds provides a foundation for developing new antimicrobial agents, highlighting the importance of structural modifications in enhancing biological activity (Georgiadis, 1976).
Ultrasound-mediated Synthesis
The use of ultrasound in synthesizing 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives demonstrates an environmentally friendly approach to chemical synthesis. This method offers advantages such as shorter reaction times and higher yields, showcasing the compound's role in facilitating efficient and sustainable chemical processes (Wang et al., 2011).
Dual CCR2 and CCR5 Antagonist
The discovery of a dual CCR2 and CCR5 antagonist highlights the compound's potential in therapeutic applications, particularly in treating conditions involving these chemokine receptors. The development of such antagonists can lead to new treatments for inflammatory diseases, showcasing the compound's significance in drug discovery and development (Zheng et al., 2011).
Propriétés
IUPAC Name |
(3R,4S)-3-fluorooxan-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-4-3-8-2-1-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZWPWDEIMDHFF-FHAQVOQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@H]1N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630815-55-2 | |
| Record name | 2H-Pyran-4-amine, 3-fluorotetrahydro-, hydrochloride (1:1), (3R,4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630815-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B3028058.png)
![1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1)](/img/structure/B3028059.png)
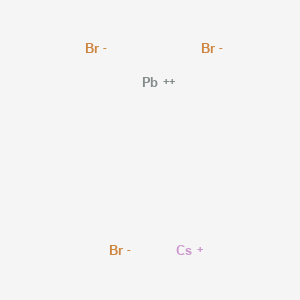
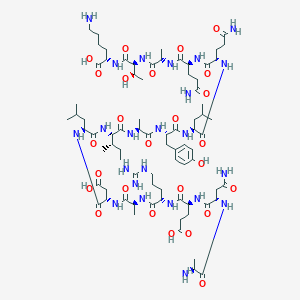
![3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3028067.png)


